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Compound of Interest

Compound Name: 4-Chloro-N,N-dimethylaniline

Cat. No.: B1360245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 4-Chloro-N,N-dimethylaniline. The information presented includes Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data,

compiled and structured for ease of reference and comparison. Detailed experimental protocols

and visual representations of analytical workflows are also included to support researchers in

their analytical endeavors.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and

Mass Spectrometry analyses of 4-Chloro-N,N-dimethylaniline.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.16 d 9.1 2H
Ar-H (ortho to

NMe₂)

6.63 d 9.0 2H Ar-H (ortho to Cl)

2.92 s - 6H N(CH₃)₂
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Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

149.12 C-N

128.78 C-H (ortho to NMe₂)

121.47 C-Cl

113.65 C-H (ortho to Cl)

40.67 N(CH₃)₂

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz

Table 3: Mass Spectrometry (GC-MS) Data
Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

155 High
[M]⁺ (Molecular Ion, ³⁵Cl

isotope)

157 Moderate [M+2]⁺ (³⁷Cl isotope)

154 High [M-H]⁺

140 Moderate [M-CH₃]⁺

111 Moderate [M-N(CH₃)₂]⁺

77 Low [C₆H₅]⁺

Note: Relative intensities are qualitative descriptions based on typical mass spectra. The

presence of the M+2 peak with an intensity of approximately one-third of the molecular ion

peak is characteristic for a compound containing one chlorine atom.

Infrared (IR) Spectroscopy
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A detailed experimental IR spectrum with a full peak list for 4-Chloro-N,N-dimethylaniline is

not readily available in the public domain. However, based on the functional groups present in

the molecule (aromatic ring, C-N bond, C-Cl bond, and C-H bonds), the following characteristic

absorption bands can be expected:

~3100-3000 cm⁻¹: Aromatic C-H stretching

~2950-2800 cm⁻¹: Aliphatic C-H stretching (from the methyl groups)

~1600-1450 cm⁻¹: Aromatic C=C ring stretching

~1350-1250 cm⁻¹: Aromatic C-N stretching

~850-800 cm⁻¹: para-disubstituted aromatic C-H out-of-plane bending

~800-600 cm⁻¹: C-Cl stretching

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4-Chloro-N,N-dimethylaniline is dissolved in

about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. The

acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1

second, 16 to 32 transients, and a pulse width of 90°. The free induction decay (FID) is

processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a

frequency of 101 MHz. The spectra are acquired with proton noise decoupling. Typical

parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and the

accumulation of 512 to 1024 transients. The FID is processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid 4-Chloro-
N,N-dimethylaniline is placed directly onto the diamond crystal of an ATR-FTIR spectrometer.

The anvil is lowered to ensure good contact between the sample and the crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal is recorded first and automatically subtracted

from the sample spectrum. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to

obtain a high-quality spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 4-Chloro-N,N-dimethylaniline is prepared in a volatile

organic solvent such as dichloromethane or ethyl acetate, typically at a concentration of 10-100

µg/mL.

GC-MS Analysis: The analysis is performed on a GC system coupled to a mass spectrometer.

A 1 µL aliquot of the sample solution is injected into the GC, which is equipped with a non-polar

capillary column (e.g., a 30 m x 0.25 mm DB-5ms column with a 0.25 µm film thickness). The

oven temperature program typically starts at 50°C, holds for 2 minutes, then ramps up to 280°C

at a rate of 10-15°C/min, and holds for a final 5-10 minutes. Helium is used as the carrier gas

at a constant flow rate of 1 mL/min. The mass spectrometer is operated in electron ionization

(EI) mode at 70 eV, scanning a mass range of m/z 40-400.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the information they provide, as well as a general workflow for the spectroscopic

characterization of a chemical compound.
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Caption: Relationship between spectroscopic methods and structural information.
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Caption: A typical workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-N,N-dimethylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360245#4-chloro-n-n-dimethylaniline-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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